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Compound of Interest

Compound Name: Desoxyanisoin

Cat. No.: B031116 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Desoxyanisoin, with the systematic name 1,2-bis(4-methoxyphenyl)ethanone, is a chemical

compound of significant interest in organic synthesis and as a precursor for various biologically

active molecules. Its structure, featuring two anisole rings linked by an ethanone bridge, makes

it a valuable building block. This technical guide provides a comprehensive review of the

primary synthetic routes to desoxyanisoin, complete with detailed experimental protocols,

comparative quantitative data, and visual diagrams of the core chemical transformations.

Core Synthetic Strategies
The synthesis of desoxyanisoin can be primarily achieved through two robust and well-

documented methods: the reduction of anisoin and the Friedel-Crafts acylation of anisole with

4-methoxyphenylacetyl chloride. A third, less direct route involves the Willgerodt-Kindler

reaction of related ketones. This guide will focus on the two most direct methods, providing

detailed procedural information and comparative data.

Method 1: Reduction of Anisoin
One of the most straightforward methods for preparing desoxyanisoin is the reduction of its

precursor, anisoin. This reaction effectively removes the hydroxyl group from the α-carbon of
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the ketone. A common and effective method for this transformation utilizes powdered tin and

concentrated hydrochloric acid in an alcoholic solvent.[1]

Apparatus Setup: A round-bottom flask is equipped with a reflux condenser.

Reagent Charging: To the flask, add 48.5 g (0.178 mole) of anisoin, 60 g (0.5 mole) of

powdered tin (100-200 mesh), 60 ml of concentrated hydrochloric acid, and 60 ml of 95%

ethanol.

Reaction: The mixture is heated to reflux and maintained for 24 hours.

Workup and Isolation: The hot solution is decanted from the unreacted tin. The tin residue is

washed with a small portion of the hot filtrate. The combined solution is cooled to 0°C to

induce crystallization.

Purification: The collected white crystals are filtered by suction. The crude product is then

recrystallized from 450 ml of boiling 95% ethanol to yield colorless crystals of

desoxyanisoin. The product should be washed with cold 95% ethanol to prevent

discoloration upon standing.[1]

Method 2: Friedel-Crafts Acylation of Anisole
The Friedel-Crafts acylation is a cornerstone of aromatic chemistry for forming carbon-carbon

bonds.[2][3] In this approach, anisole is acylated using 4-methoxyphenylacetyl chloride in the

presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This is a two-step

process, as the acylating agent, 4-methoxyphenylacetyl chloride, must first be synthesized from

4-methoxyphenylacetic acid.

This precursor is readily synthesized from commercially available 4-methoxyphenylacetic acid

using thionyl chloride (SOCl₂).

Reaction: 4-methoxyphenylacetic acid is dissolved in a suitable solvent (e.g., benzene) and

treated with an excess of thionyl chloride. A catalytic amount of dimethylformamide (DMF)

can be added to facilitate the reaction.

Conditions: The mixture is heated at reflux (around 65-80°C) for 1-4 hours.
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Workup: After the reaction is complete, the excess thionyl chloride and solvent are removed

by distillation under reduced pressure to yield the crude 4-methoxyphenylacetyl chloride as

an oil, which can often be used in the next step without further purification.

This protocol is adapted from general Friedel-Crafts acylation procedures.

Apparatus Setup: A dry, three-necked round-bottom flask is fitted with a magnetic stirrer, a

dropping funnel, and a reflux condenser connected to a gas trap to handle the evolving HCl

gas. The system is kept under an inert atmosphere (e.g., nitrogen or argon).

Reagent Charging: The flask is charged with anhydrous aluminum chloride (AlCl₃, ~1.1 to

1.3 equivalents) and a dry, inert solvent such as dichloromethane (DCM) or carbon disulfide

(CS₂). The suspension is cooled in an ice bath to 0-5°C.

Addition of Acyl Chloride: A solution of 4-methoxyphenylacetyl chloride (1.0 equivalent) in the

same dry solvent is added dropwise from the addition funnel to the stirred AlCl₃ suspension,

maintaining the low temperature.

Addition of Anisole: Following the addition of the acyl chloride, a solution of anisole (1.0 to

1.2 equivalents) in the dry solvent is added dropwise, again keeping the temperature at 0-

5°C.

Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is

allowed to warm to room temperature and stirred for an additional 1-2 hours, or until TLC

indicates the consumption of starting materials.

Workup and Isolation: The reaction is quenched by carefully pouring the mixture onto

crushed ice containing concentrated hydrochloric acid. This hydrolyzes the aluminum

chloride complexes. The mixture is transferred to a separatory funnel, and the organic layer

is separated. The aqueous layer is extracted with additional solvent (e.g., DCM).

Purification: The combined organic layers are washed sequentially with water, a saturated

sodium bicarbonate (NaHCO₃) solution, and brine. The organic layer is then dried over an

anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed by

rotary evaporation to yield the crude desoxyanisoin. Further purification can be achieved by

recrystallization (e.g., from ethanol) or column chromatography.
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Quantitative Data Summary
The following tables summarize the quantitative data for the described synthetic methods,

allowing for easy comparison of their efficiency and reaction parameters.

Method
Starting

Material

Key

Reagents

Reaction

Time

Temperatu

re
Yield (%) Reference

Reduction Anisoin
Sn, HCl,

EtOH
24 hours Reflux 86–92%

Friedel-

Crafts

Acylation

Anisole, 4-

Methoxyph

enylacetyl

Chloride

AlCl₃, DCM 2-3 hours 0°C to RT

Typically

70-90%

(estimated)

Adapted

from

Table 1: Comparison of Desoxyanisoin Synthesis Methods.

Step
Starting

Material
Reagents

Reaction

Time

Temperatu

re
Yield (%) Reference

Acyl

Chloride

Formation

4-

Methoxyph

enylacetic

acid

SOCl₂,

DMF (cat.)
4 hours 65°C 88%

Acyl

Chloride

Formation

4-

Methoxyph

enylacetic

acid

SOCl₂,

Benzene
1 hour Reflux

Quantitativ

e

Table 2: Synthesis of 4-Methoxyphenylacetyl Chloride Precursor.

Spectroscopic Characterization Data
Proper characterization of the final product is crucial. Desoxyanisoin can be identified by

various spectroscopic techniques.
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Technique Data Reference

¹H NMR
Spectra available for

reference.

¹³C NMR
Spectra available for

reference.

IR Spectroscopy
Spectra available for

reference.

Mass Spectrometry
Molecular Weight: 256.30

g/mol

Melting Point 110-112 °C

Table 3: Spectroscopic Data for Desoxyanisoin.

Visualizing the Synthesis
The following diagrams, generated using the DOT language, illustrate the key reaction

pathways and experimental workflows described in this guide.

Anisoin Sn, HCl
95% EtOH

Reflux
24h Desoxyanisoin

Click to download full resolution via product page

Caption: Reaction scheme for the reduction of anisoin to desoxyanisoin.
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Step A: Acyl Chloride Synthesis Step B: Friedel-Crafts Acylation

4-Methoxyphenylacetic
Acid

Add SOCl₂,
cat. DMF

Reflux (1-4h)

Distill under
vacuum

4-Methoxyphenylacetyl
Chloride

Add Acyl Chloride
dropwise

Suspend AlCl₃
in dry DCM (0°C)

Add Anisole
dropwise

Stir at RT (1-2h)

Quench with
ice/HCl

Extract with DCM

Wash (H₂O, NaHCO₃, Brine)

Dry & Evaporate

Crude Desoxyanisoin
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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